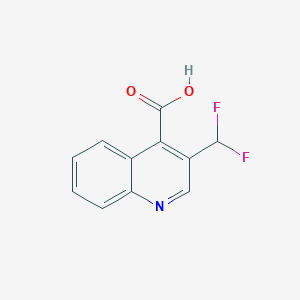
3-(Difluoromethyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core with a difluoromethyl group at the 3-position and a carboxylic acid group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The carboxylic acid group can be introduced via carboxylation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
化学反应分析
Types of Reactions: 3-(Difluoromethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline-4-carbinol .
科学研究应用
3-(Difluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Difluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can interact with DNA or enzymes. These interactions can lead to the inhibition of key biological processes, making the compound a potential therapeutic agent .
相似化合物的比较
Quinoline-4-carboxylic acid: Lacks the difluoromethyl group, which can affect its biological activity and binding affinity.
3-(Trifluoromethyl)quinoline-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
Uniqueness: 3-(Difluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various fields .
属性
IUPAC Name |
3-(difluoromethyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)7-5-14-8-4-2-1-3-6(8)9(7)11(15)16/h1-5,10H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNMMPDGWMNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
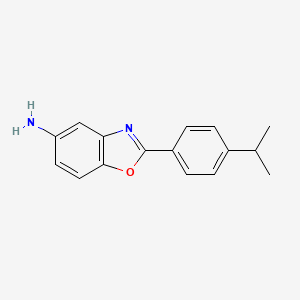
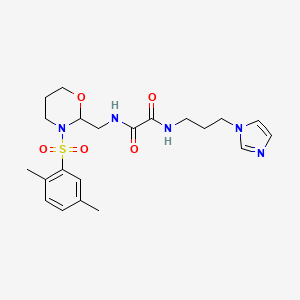
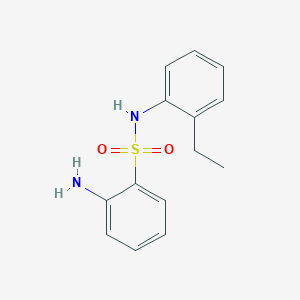
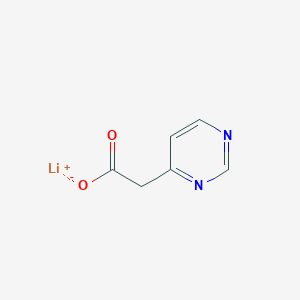
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2865848.png)
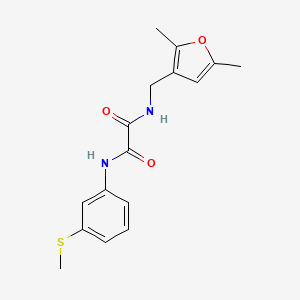
![5-fluoro-4-phenyl-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2865851.png)
![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)
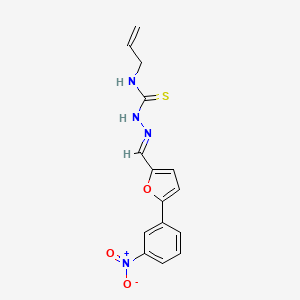

![2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2865862.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2865863.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)
![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)
